molecular formula C8H7ClN2O2 B14609078 Urea, (o-chlorobenzoyl)- CAS No. 60014-17-7

Urea, (o-chlorobenzoyl)-

Katalognummer: B14609078
CAS-Nummer: 60014-17-7
Molekulargewicht: 198.60 g/mol
InChI-Schlüssel: ZGOLQMOPAHHQCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Urea, (o-chlorobenzoyl)- is an organic compound that features a urea moiety substituted with an o-chlorobenzoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Urea, (o-chlorobenzoyl)- can be synthesized through the reaction of o-chlorobenzoyl chloride with urea. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of urea, (o-chlorobenzoyl)- may involve the large-scale reaction of o-chlorobenzoyl chloride with urea in the presence of a suitable base. The reaction mixture is then purified through recrystallization or distillation to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

Urea, (o-chlorobenzoyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The o-chlorobenzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Urea, (o-chlorobenzoyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of urea, (o-chlorobenzoyl)- involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Urea, (p-chlorobenzoyl)-: Similar structure but with the chlorine atom in the para position.

    Urea, (m-chlorobenzoyl)-: Similar structure but with the chlorine atom in the meta position.

    Urea, (o-bromobenzoyl)-: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Urea, (o-chlorobenzoyl)- is unique due to the specific positioning of the chlorine atom in the ortho position, which can influence its reactivity and interactions compared to its para and meta counterparts. The presence of the chlorine atom can also affect the compound’s electronic properties and steric hindrance, making it distinct from other halogen-substituted urea derivatives.

Eigenschaften

CAS-Nummer

60014-17-7

Molekularformel

C8H7ClN2O2

Molekulargewicht

198.60 g/mol

IUPAC-Name

N-carbamoyl-2-chlorobenzamide

InChI

InChI=1S/C8H7ClN2O2/c9-6-4-2-1-3-5(6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13)

InChI-Schlüssel

ZGOLQMOPAHHQCC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.